molecular formula C17H19N3O4S B4325529 6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

Cat. No.: B4325529
M. Wt: 361.4 g/mol
InChI Key: GTORYNOJCSAPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with formamide under reflux conditions . The product is then purified through recrystallization from methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and advanced purification techniques to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as D-dopachrome tautomerase, by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and induction of cell cycle arrest, particularly in cancer cells .

Properties

IUPAC Name

6-(1,1-dioxothiolan-3-yl)-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-19-13-9-20(12-7-8-25(23,24)10-12)16(21)14(13)15(18-17(19)22)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTORYNOJCSAPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 2
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 4
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 5
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

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